MAGE-2 (156-164)

Binding Affinity IC50 HLA-A24

MAGE-2 (156-164) is a high-affinity (IC50 = 3.4 nM) HLA-A*24:02-restricted epitope from the MAGE-A2 cancer/testis antigen. Unlike overlapping MAGE-A2 sequences that are restricted to other HLA alleles, this peptide forms exceptionally stable MHC complexes, enabling ultrasensitive detection and expansion of low-frequency antigen-specific CD8+ T-cells. It is the only validated choice for ELISpot, cytotoxicity, and tetramer-based monitoring in HLA-A*24:02+ patient samples. Substituting with 'similar' MAGE-family peptides invalidates your assay due to mismatched HLA restriction and >10-fold lower immunogenicity. Secure GMP-grade or research-grade material for longitudinal immune monitoring, TIL expansion, and preclinical vaccine studies.

Molecular Formula
Molecular Weight
Cat. No. B1575069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-2 (156-164)
SynonymsMelanoma-associated antigen 2 (156-164); MAGE-2 (156-164)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-2 (156-164) Peptide: A Definitive HLA-A24-Restricted Cancer/Testis Epitope for Immuno-Oncology Research


MAGE-2 (156-164), with the amino acid sequence EYLQLVFGI, is a synthetic nonapeptide derived from the Melanoma-Associated Antigen Gene A2 (MAGE-A2) protein, a well-characterized member of the cancer/testis antigen (CTA) family [1]. This epitope is specifically presented by the HLA-A*24:02 allele, which is highly prevalent in certain populations, making it a critical reagent for targeted immunology studies [2]. Unlike broader MAGE-family peptides, this compound is defined by its exceptionally high affinity for its specific HLA partner and its rigorously demonstrated capacity to induce antigen-specific cytotoxic T lymphocytes (CTLs) capable of lysing tumor cells endogenously expressing MAGE-2 [3].

Why Generic MAGE-A Peptides Cannot Substitute for MAGE-2 (156-164) in HLA-A24-Specific Workflows


Simple substitution with other MAGE-family peptides or even overlapping MAGE-A2 sequences is invalid due to fundamental differences in HLA allele restriction and binding thermodynamics [1]. The primary biological activity of a CTL epitope is contingent on its formation of a stable ternary complex with a specific HLA allele and the T-cell receptor (TCR). MAGE-2 (156-164) (EYLQLVFGI) is uniquely restricted to HLA-A*24:02, whereas its most proximate analog, MAGE-2 (157-166) (YLQLVFGIEV), is presented by the entirely distinct HLA-A*02:01 molecule [2]. Consequently, these two peptides are non-interchangeable between patient cohorts with different HLA haplotypes. Furthermore, even within the set of eight MAGE-2-derived peptides predicted to bind HLA-A*24:02, MAGE-2 (156-164) demonstrates a binding affinity (IC50 of 3.4 nM) that is over an order of magnitude greater than the next best candidate, conferring a critical advantage in immunogenicity that is entirely lost with theoretically 'similar' analogs [3].

Quantitative Differential Evidence for MAGE-2 (156-164) Against Top Comparators


Unmatched HLA-A*24:02 Binding Affinity vs. In-Class MAGE-2 Peptides

In a head-to-head quantitative binding assay for the HLA-A*24:02 molecule, MAGE-2 (156-164) (EYLQLVFGI) was the highest-affinity binder out of eight MAGE-2-derived peptides tested [1]. It achieved an IC50 of 3.4 nM, classifying it unequivocally as a high-affinity ligand [2]. This is 15.4-fold stronger than the next best peptide, VMPKTGLLI (IC50 52.2 nM), and over 250-fold better than low-affinity peptides like SFSTTINYTL (IC50 800 nM), demonstrating a quantitative superiority that directly impacts immunogenicity [3].

Binding Affinity IC50 HLA-A24 MHC-Peptide Stability

Exclusive CTL Priming Capacity from Unseparated PBMCs Compared to Other MAGE-2 Binders

When the functional consequence of peptide binding was evaluated, MAGE-2 (156-164) was the sole peptide among eight high-affinity HLA-A*24:02 binders capable of consistently eliciting specific CTLs from unseparated peripheral blood mononuclear cells (PBMCs) of healthy HLA-A24+ donors [1]. A simplified culture method produced peptide-specific, CD8+ CTL lines that mediated antigen-specific lysis, whereas other peptides that bound with high affinity, including a peptide with an IC50 of 52.2 nM, failed to generate a significant CTL response under identical conditions [2].

CTL Induction Immunogenicity PBMC Ex Vivo Assay

Defined HLA-Restriction Differentiation from Overlapping MAGE-A2 (157-166)

MAGE-2 (156-164) (EYLQLVFGI) is presented by HLA-A*24:02, while the nearly overlapping sequence MAGE-A2 (157-166) (YLQLVFGIEV) is restricted to HLA-A*02:01 [1]. This is not a trivial nomenclature difference; it dictates patient eligibility for immunotherapeutic protocols. Quantitatively, MAGE-2 (156-164) exhibits an IC50 of 3.4 nM for HLA-A*24:02 [2], while its overlapping comparator MAGE-A2 (157-166) binds HLA-A*02:01 with a significantly higher IC50 of 40 nM [3]. The existence of a >10-fold binding differential to different alleles unequivocally requires sourcing the exact epitope for the target HLA population.

HLA Allele Specificity MAGE-A2 T-cell Epitope Antigen Presentation

dose-dependent CTL Lysis of Tumor Cells Demonstrating Functional Potency

MAGE-2 (156-164)-induced CTLs elicited a dose-dependent, antigen-specific lysis of TISI target cells pulsed with varying peptide concentrations, confirming a strong link between peptide dose and cytolytic potency [1]. The lysis was HLA-A*24-restricted and also directed against the MAGE-2+/HLA-A*24+ gastric carcinoma cell line MKN-1, proving that the epitope is naturally processed and presented by tumor cells [2]. This tumor lysis could be blocked by anti-HLA class I antibodies, establishing a rigorous, specific molecular mechanism essential for translational research [3].

Tumor Lysis Cytotoxicity CTL Assay Cancer Immunotherapy

Negligible Immunogenic Cross-Reactivity with Heteroclitic Analogs for MAGE-2 (156-164)

Attempts to improve the immunogenicity of epitopes via heteroclitic modifications have been explored for related MAGE-A2 sequences but have not been successfully replicated for the 156-164 epitope [1]. For instance, the heteroclitic variant [Ile161]MAGE-A2 (157-166) binds to HLA-A2.1 with lower affinity than its wild-type counterpart, demonstrating that single amino acid substitutions do not universally enhance binding and can be detrimental . The existing native MAGE-2 (156-164) sequence is already a high-affinity binder, leaving limited rationale for procuring unvalidated analog peptides when the wild-type sequence confers a potent T-cell response [2].

Heteroclitic Peptide T-cell Recognition Cross-Reactivity Epitope Engineering

Validated Application Scenarios for MAGE-2 (156-164) EYLQLVFGI Peptide


HLA-A*24-Restricted Antigen-Specific T-cell Monitoring with Tetramers

MAGE-2 (156-164), when folded into an MHC class I tetramer, enables the precise quantification of antigen-specific CD8+ T-cells in HLA-A*24+ patient samples. Given its IC50 of 3.4 nM [1], the peptide forms exceptionally stable complexes with its allele, ensuring sensitive detection of low-frequency T-cells. This facilitates longitudinal immune monitoring of cancer patients undergoing tumor vaccine therapy, a workflow that would fail with lower-affinity or mismatched peptide analogs.

Ex Vivo Expansion of Tumor-Infiltrating Lymphocytes (TILs) for Adoptive Cell Therapy

The ability of MAGE-2 (156-164) to elicit CTLs from unseparated PBMCs [1] allows for its use as a key stimulant in the ex vivo expansion of polyclonal TILs from HLA-A*24+ patients. By pulsing antigen-presenting cells with this specific peptide, researchers can selectively amplify T-cells reactive against MAGE-2-expressing tumors, enhancing the potency of the therapeutic product.

Peptide-Based Vaccine Immunogenicity Studies in HLA-A*24 Transgenic Models

For preclinical vaccine studies, MAGE-2 (156-164) serves as the ideal immunogen in HLA-A*24:02 transgenic mouse models. Administering this peptide in combination with immunostimulatory adjuvants allows a direct quantitative assessment of its capacity to prime effective CTL responses in vivo, providing data that directly translates to patient populations with identical HLA haplotypes [1].

Elispot and Cytotoxicity Assays for Functional T-Cell Validation

The proven capacity of peptide-induced CTLs to specifically lyse MAGE-2+/HLA-A*24+ tumor cell lines like MKN-1 validates this peptide specifically as the prime choice for standard Elispot and cytotoxicity assays. It performs a direct role in quantifying IFN-γ secretion and target-cell killing, delivering functional readouts directly linked to the peptide's biological potency, unlike analogs that only exhibit in-silico binding [1].

Quote Request

Request a Quote for MAGE-2 (156-164)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.